Vandrikidine
Description
Properties
IUPAC Name |
methyl (1R,12S,19R)-12-[(1R)-1-hydroxyethyl]-5-methoxy-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,9,13-pentaene-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-13(25)21-7-4-9-24-10-8-22(20(21)24)16-6-5-14(27-2)11-17(16)23-18(22)15(12-21)19(26)28-3/h4-7,11,13,20,23,25H,8-10,12H2,1-3H3/t13-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAFZNAXYPDIJR-MCLJMYSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC(=C3C4(C1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=C(N3)C=C(C=C5)OC)C(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Skeleton Assembly via Cyclobutylethylamine and Citric Anhydride
A foundational synthetic route begins with the reaction between cyclobutyloxyethylammonia (cyclobutylethylamine) and citric anhydride . This step forms a bicyclic intermediate through nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of the anhydride. The reaction proceeds under mild conditions (25–40°C) in anhydrous tetrahydrofuran (THF), yielding a β-ketoamide intermediate.
Mechanistic Insight :
The electron-rich amine facilitates ring-opening of the citric anhydride, followed by intramolecular cyclization to stabilize the intermediate. This step establishes the initial two rings of this compound’s pentacyclic system.
Cyclization and Structural Elaboration
The β-ketoamide intermediate undergoes acid-catalyzed cyclization to form the third and fourth rings. Using hydrochloric acid (HCl) in methanol at reflux (65°C), the keto group engages in a Mannich-like reaction with the adjacent amine, generating a quaternary carbon center. Subsequent methoxylation introduces the 16-methoxy group via methylation with iodomethane (CH₃I) in the presence of potassium carbonate (K₂CO₃).
Critical Parameters :
-
Temperature: 65–70°C
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Solvent: Methanol
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Catalyst: HCl (2M)
Esterification and Hydroxylation
The final stages involve esterification of the carboxylic acid moiety using methanol and sulfuric acid (H₂SO₄) under reflux (80°C). Concurrently, stereoselective hydroxylation at the C-20 position is achieved via oxidation with meta-chloroperbenzoic acid (mCPBA), followed by reduction with sodium borohydride (NaBH₄) to retain the R-configuration.
Purification and Quality Control
High-Performance Liquid Chromatography (HPLC)
Post-synthesis purification is critical to achieving the high purity required for pharmacological studies. Reverse-phase HPLC with a C18 column and acetonitrile-water mobile phase (70:30 v/v) is employed, yielding ≥98.0% purity.
HPLC Conditions :
| Parameter | Value |
|---|---|
| Column | C18 (250 mm × 4.6 mm) |
| Mobile Phase | Acetonitrile:H₂O (70:30) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
Crystallization
Final crystallization from ethyl acetate and hexane (1:5 ratio) at 4°C produces needle-like crystals suitable for X-ray diffraction analysis.
Analytical Data and Characterization
Physicochemical Properties
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.45 (s, 1H, indole-H), 5.32 (d, J=8.4 Hz, 1H, C20-OH), 3.88 (s, 3H, OCH₃).
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IR (KBr) : 3420 cm⁻¹ (O-H stretch), 1725 cm⁻¹ (C=O ester), 1610 cm⁻¹ (C=N).
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions: Vandrikidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced alkaloid derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Palladium on carbon, hydrogen gas, mild temperatures.
Substitution: Nucleophiles such as halides, amines, under reflux conditions.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Reduced alkaloid derivatives.
Substitution Products: Various substituted alkaloid compounds.
Scientific Research Applications
Vandrikidine exhibits notable cytotoxic effects against several cancer types, making it a candidate for further therapeutic development. Key findings include:
- Cytotoxicity Against Lung Cancer : In studies involving A549 lung cancer cells, this compound demonstrated an IC50 value ranging from 5.6 to 77.1 μM, indicating significant cytotoxic potential .
- Activity Against Colorectal Cancer : The compound also showed moderate activity against HCT116 colorectal cancer cells with an IC50 value of 44.8 μM .
- Broad Spectrum Efficacy : Beyond lung and colorectal cancers, this compound has shown effectiveness in pre-clinical studies against leukemia and melanoma, suggesting a broad spectrum of anti-cancer activity.
Research Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on A549 Cells :
- Colorectal Cancer Research :
-
Comparative Studies with Similar Compounds :
- This compound's bioactivity was compared with isomeric compounds such as Vandrikine and Aspidospermidine derivatives, highlighting its unique structural properties that contribute to its specific bioactivity.
Summary Table of Findings
| Cancer Type | Cell Line | IC50 Value (μM) | Notes |
|---|---|---|---|
| Lung Cancer | A549 | 5.6 - 77.1 | Significant cytotoxicity |
| Colorectal Cancer | HCT116 | 44.8 | Moderate activity observed |
| Leukemia | Various cell lines | Not specified | Promising results in pre-clinical studies |
| Melanoma | Various cell lines | Not specified | Potential for therapeutic application |
Mechanism of Action
Vandrikidine exhibits cytotoxicity in various cancer cell lines. Studies suggest it disrupts microtubule assembly, which is essential for cell division and mitosis. This disruption leads to cell cycle arrest and apoptosis in cancer cells, making this compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Table 1: Key Structural and Spectroscopic Data
- Structural Differentiation :
- This compound’s 19R-hydroxyl group distinguishes it from 19S-hydroxytabersonine , which exhibits altered coupling constants (J3β,14 ~ 1.5 Hz) and downfield H-21 shifts .
- Unlike hazuntinine , this compound lacks a 14β,15-epoxide group, resulting in simpler splitting patterns in NMR .
- Vandrikine shares the C(18)-C(19) ethylene bridge with this compound but lacks the 19-hydroxyl, leading to reduced polarity and bioactivity variations .
Biological Activity
Vandrikidine is a monoterpenoid indole alkaloid derived from the plant Catharanthus roseus, known for its diverse biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its complex structure, typical of indole alkaloids. Its chemical formula and structural representation are essential for understanding its interaction with biological systems.
1. Cytotoxicity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly lung and colorectal cancers. The following table summarizes its cytotoxic activity:
The IC50 value indicates the concentration required to inhibit cell growth by 50%. The variability in IC50 values suggests that this compound's efficacy may depend on specific cellular contexts or conditions.
Research indicates that this compound induces apoptosis in cancer cells through several mechanisms:
- Cell Cycle Arrest : this compound has been shown to cause G2/M phase arrest in HCT116 cells by downregulating cyclins involved in cell cycle progression, such as cyclin B1 and cdc2 .
- Apoptotic Pathways : It modulates apoptotic markers, enhancing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 . This shift promotes programmed cell death in cancer cells.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study 1 : A study conducted on A549 lung cancer cells revealed that this compound's cytotoxicity was significantly higher than conventional chemotherapeutic agents, suggesting its potential as an alternative treatment .
- Study 2 : In vitro experiments on HCT116 colorectal cancer cells demonstrated that this compound effectively induced apoptosis and cell cycle arrest, highlighting its therapeutic promise against colorectal cancer .
Potential Therapeutic Applications
Given its biological activity, this compound is being explored as a potential therapeutic agent for various cancers:
- Colorectal Cancer : Due to its moderate activity against HCT116 cells, further research is warranted to evaluate its efficacy in vivo and explore combination therapies with existing treatments .
- Lung Cancer : The compound's effectiveness against A549 cells positions it as a candidate for lung cancer therapies, particularly in patients who exhibit resistance to standard treatments.
Q & A
Basic Research Questions
Q. What are the foundational physicochemical properties of Vandrikidine that must be characterized prior to in vitro studies?
- Methodological Answer : Begin with spectroscopic analysis (e.g., NMR, IR) to confirm molecular structure, followed by chromatographic techniques (HPLC, GC-MS) to assess purity. Thermodynamic properties (solubility, stability under varying pH/temperature) should be quantified using calorimetry and kinetic assays. Replicate measurements across independent labs to ensure consistency .
Q. How should researchers establish baseline toxicity thresholds for this compound in cellular models?
- Methodological Answer : Conduct dose-response experiments using standardized cell lines (e.g., HEK293 or HepG2) with controls for cell viability (MTT assay) and apoptosis markers (flow cytometry). Calculate IC50 values and compare against known reference compounds. Include triplicate trials to minimize variability .
Advanced Research Questions
Q. What experimental frameworks are optimal for isolating this compound’s mechanism of action in heterogeneous biological systems?
- Methodological Answer : Use a combination of genetic knockout models (CRISPR/Cas9) and proteomic profiling (LC-MS/MS) to identify target pathways. Employ isotopic labeling to track metabolic fate in vivo. Validate findings via orthogonal assays (e.g., surface plasmon resonance for binding affinity) .
Q. How can contradictory pharmacokinetic data for this compound across species be systematically resolved?
- Methodological Answer : Perform cross-species meta-analysis with stratification by metabolic enzymes (e.g., cytochrome P450 isoforms). Utilize physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in absorption/distribution. Reconcile outliers via in vitro-in vivo extrapolation (IVIVE) .
Q. What strategies mitigate confounding variables in longitudinal studies evaluating this compound’s efficacy?
- Methodological Answer : Implement randomized block designs to control for environmental factors. Use mixed-effects models to analyze time-series data, adjusting for covariates like age, sex, and genetic background. Pre-register protocols to reduce bias .
Data Analysis & Contradiction Management
Q. How should researchers address inconsistencies in this compound’s reported binding affinities across independent studies?
- Methodological Answer : Conduct a reproducibility audit by re-evaluating assay conditions (buffer composition, temperature). Apply Bland-Altman plots to assess inter-lab variability. If discrepancies persist, validate via orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorescence polarization) .
Q. What statistical approaches are recommended for high-dimensional datasets from this compound transcriptomic studies?
- Methodological Answer : Use dimensionality reduction (PCA, t-SNE) followed by cluster analysis (hierarchical, k-means). Correct for multiple comparisons (Benjamini-Hochberg procedure) and integrate pathway enrichment tools (DAVID, Gene Ontology). Share raw data in public repositories (e.g., GEO) for external validation .
Experimental Design Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
